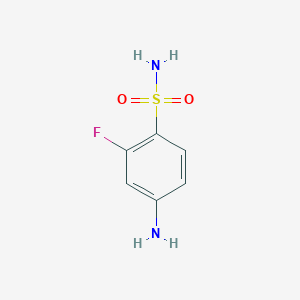

4-Amino-2-fluorobenzenesulfonamide

概要

説明

4-Amino-2-fluorobenzenesulfonamide (AFBS) is a synthetic chemical compound that is used in various scientific research applications. It is a versatile molecule that has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

科学的研究の応用

Carbonic Anhydrase Inhibition

- NMR Studies on Enzyme-Inhibitor Interactions: 4-Fluorobenzenesulfonamide exhibits specific binding to human carbonic anhydrases I and II, as revealed through NMR spectroscopy. This binding causes significant tertiary structural reorganization of the enzyme, indicating potential applications in understanding enzyme-inhibitor interactions and designing enzyme inhibitors (Dugad & Gerig, 1988).

Cyclooxygenase-2 Inhibition

- Selective Inhibition for Therapeutic Applications: Substituting a fluorine atom in 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives enhances selectivity for cyclooxygenase-2 (COX-2) inhibition, suggesting its potential use in the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Anticancer Research

- Aminothiazole-Paeonol Derivatives: Derivatives of 4-fluorobenzenesulfonamide have shown significant inhibitory activity against various cancer cell lines, including human gastric and colorectal adenocarcinomas. These compounds exhibit higher potency and lower cytotoxicity compared to conventional treatments like 5-fluorouracil, indicating their promise as anticancer agents (Tsai et al., 2016).

Organic Synthesis

- Catalysis and Reaction Facilitation: In organic chemistry, 4-fluorobenzenesulfonamide has been used to facilitate addition-elimination reactions in pyrimidines and purines, demonstrating its utility as a reagent in complex chemical reactions (Whitfield et al., 2003).

- Platinum(II) Dithiocarbimato Complexes: The reaction with 4-fluorobenzenesulfonamide leads to the formation of platinum(II) dithiocarbimato complexes, which have been analyzed for their structure and spectroscopic characteristics. This indicates potential applications in materials science and catalysis (Amim et al., 2008).

Enzyme Inhibition Studies

- Inhibition of Mycobacterium Tuberculosis Enzymes: Fluorine-containing 1,3,5-triazinyl sulfonamide derivatives, including those derived from 4-aminobenzenesulfonamides, have been effective inhibitors of carbonic anhydrases from Mycobacterium tuberculosis. These findings are significant for developing new antimicrobial agents (Ceruso et al., 2014).

Synthesis and Characterization

- Fluorogenic Substrates for Glutathione Transferases: 4-Aminobenzenesulfonamide derivatives have been synthesized and characterized as fluorogenic substrates for glutathione transferases, a key enzyme in biotechnology applications. These substrates offer sensitive detection of the enzyme in various applications (Zhang et al., 2011).

作用機序

Target of Action

4-Amino-2-fluorobenzenesulfonamide is a type of sulfonamide drug . The primary targets of sulfonamides are carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They mimic the natural substrate, para-aminobenzoic acid (PABA), and bind to the enzyme’s active site, preventing PABA from binding and disrupting the synthesis of folic acid, a vital component for bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folate synthesis pathway in bacteria . This disruption prevents the formation of tetrahydrofolic acid, a coenzyme required for the synthesis of purines and pyrimidines, which are essential components of DNA . The result is a bacteriostatic effect, where bacterial growth and proliferation are halted .

Pharmacokinetics

Sulfonamides generally have good oral bioavailability and are distributed widely throughout the body . They are primarily excreted unchanged in the urine .

Result of Action

The action of this compound results in the inhibition of bacterial growth, making it effective against a broad spectrum of bacterial infections . It’s important to note that as a bacteriostatic agent, it doesn’t kill bacteria directly but rather halts their growth and proliferation, allowing the immune system to eliminate the infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug’s efficacy can be affected by the presence of bacterial resistance, which can occur due to the overuse or misuse of sulfonamides . Additionally, the drug’s stability may be influenced by storage conditions. It should be stored in a sealed container in a dry environment at room temperature .

Safety and Hazards

将来の方向性

While specific future directions for 4-Amino-2-fluorobenzenesulfonamide are not available, research on similar compounds such as N-fluorobenzenesulfonimide has shown promise in the direct fluorination and amination of (hetero)aromatic C–H bonds . This suggests potential future applications in the synthesis of complex organic molecules.

生化学分析

Biochemical Properties

4-Amino-2-fluorobenzenesulfonamide plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in sulfonamide metabolism, such as carbonic anhydrase and dihydropteroate synthase These interactions are typically inhibitory, as the compound can bind to the active sites of these enzymes, preventing their normal function

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In bacterial cells, it can inhibit the synthesis of folic acid by targeting dihydropteroate synthase, leading to impaired DNA synthesis and cell division . In mammalian cells, the compound may affect cell signaling pathways and gene expression by interacting with key regulatory proteins. For example, it may inhibit the activity of carbonic anhydrase, leading to altered pH regulation and metabolic processes within the cell . These effects can influence cellular metabolism, growth, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes, such as carbonic anhydrase and dihydropteroate synthase This binding prevents the enzymes from catalyzing their respective reactions, leading to downstream effects on cellular processes Additionally, the compound may interact with nucleic acids, potentially affecting gene expression and protein synthesis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular function, including potential changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect target enzymes and metabolic pathways . At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and physiological responses. Toxic effects at high doses may include organ damage and impaired metabolic function.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to sulfonamide metabolism. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthase, affecting the synthesis and breakdown of sulfonamide compounds . These interactions can influence metabolic flux and the levels of various metabolites within the cell. The compound may also affect other metabolic pathways indirectly by altering enzyme activity and gene expression.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through specific transport mechanisms, such as active transport or facilitated diffusion . Once inside the cell, it may bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of binding sites.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular proteins and other biomolecules. The subcellular localization of this compound can affect its ability to interact with target enzymes and influence cellular processes.

特性

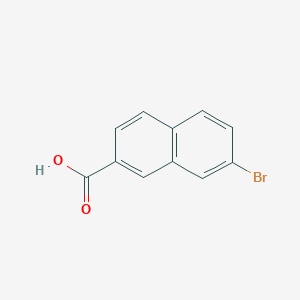

IUPAC Name |

4-amino-2-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLICVHTRBOVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624680 | |

| Record name | 4-Amino-2-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2368-83-4 | |

| Record name | 4-Amino-2-fluorobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)

![1-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B1290067.png)